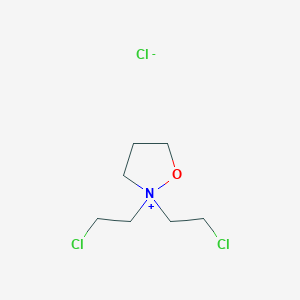
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-chloroethyl)isoxazolidinium chloride is a chemical compound with the molecular formula C₇H₁₄Cl₃NO and a molecular weight of 234.5 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride typically involves the reaction of 2-chloroethanol with isoxazolidine in the presence of a chlorinating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,2-Bis(2-chloroethyl)isoxazolidinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isoxazolidine derivatives and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying molecular mechanisms in biology and medicine.
Comparison with Similar Compounds
2,2-Bis(2-chloroethyl)isoxazolidinium chloride can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)isoxazolidinium chloride: This compound has similar chemical properties and applications but may differ in its reactivity and specific uses.
2,2-Bis(2-chloroethyl)isoxazolidinium iodide: This iodide derivative has different solubility and reactivity characteristics compared to the chloride form.
The uniqueness of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.
Properties
CAS No. |
101670-72-8 |
|---|---|
Molecular Formula |
C7H14Cl3NO |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
InChI Key |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Canonical SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Synonyms |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
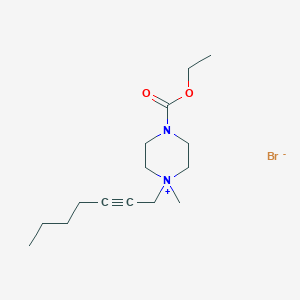
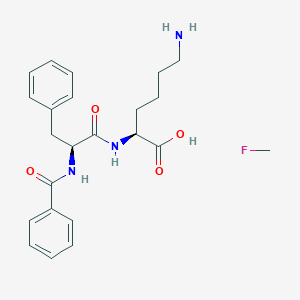

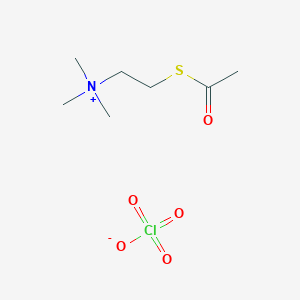

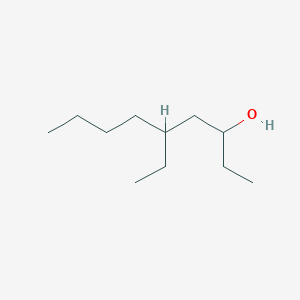
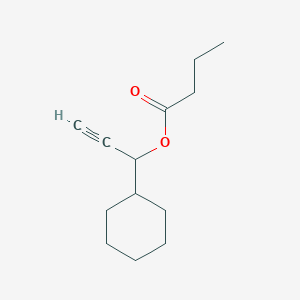



![2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide](/img/structure/B10211.png)


